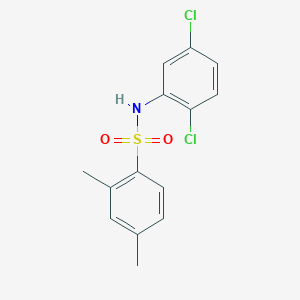
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluoro-2-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluoro-2-methylbenzenesulfonamide, also known as AMBS, is a synthetic compound that has been studied for its potential use in the treatment of various diseases. The compound has shown promising results in scientific research, and its mechanism of action and biochemical effects have been extensively studied.
作用机制
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluoro-2-methylbenzenesulfonamide has been shown to inhibit the activity of several enzymes that are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. The compound also inhibits the activity of certain kinases that are involved in cell proliferation and survival. These mechanisms of action make this compound a potential therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in preclinical studies. The compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, the compound has been shown to have neuroprotective effects in animal models of neurological disorders.
实验室实验的优点和局限性
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluoro-2-methylbenzenesulfonamide has several advantages for lab experiments, including its high purity and high yield. The compound is also stable and can be stored for long periods of time. However, the compound is relatively expensive, which may limit its use in some experiments.
未来方向
There are several future directions for research on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluoro-2-methylbenzenesulfonamide. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential use in the treatment of other diseases, such as cardiovascular disease and autoimmune diseases. In addition, further studies are needed to elucidate the compound's mechanism of action and to optimize its therapeutic potential.
合成方法
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluoro-2-methylbenzenesulfonamide involves the reaction of 3-acetyl-2-methyl-1-benzofuran-5-carboxylic acid with butyryl chloride in the presence of triethylamine. The resulting product is then reacted with 4-fluoro-2-methylbenzenesulfonyl chloride to yield this compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
科学研究应用
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluoro-2-methylbenzenesulfonamide has been studied for its potential use in the treatment of various diseases, including cancer, neurological disorders, and inflammatory diseases. The compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
属性
分子式 |
C22H22FNO5S |
|---|---|
分子量 |
431.5 g/mol |
IUPAC 名称 |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbutanamide |
InChI |
InChI=1S/C22H22FNO5S/c1-5-6-21(26)24(30(27,28)20-10-7-16(23)11-13(20)2)17-8-9-19-18(12-17)22(14(3)25)15(4)29-19/h7-12H,5-6H2,1-4H3 |
InChI 键 |
GAETTXKMOZEBDD-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=C(C=C(C=C3)F)C |
规范 SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=C(C=C(C=C3)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280748.png)
![4-{Acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280749.png)
amino]phenyl isonicotinate](/img/structure/B280750.png)


![Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B280757.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280758.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-5-tert-butyl-2,3-dimethylbenzenesulfonamide](/img/structure/B280759.png)
![N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280761.png)
![N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280764.png)
![N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280765.png)
![Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280768.png)
![4-fluoro-N-[4-hydroxy-3-(phenylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280769.png)
